molecular formula C17H21NO B1222754 Phenyltoloxamine CAS No. 92-12-6

Phenyltoloxamine

Cat. No. B1222754
CAS RN: 92-12-6
M. Wt: 255.35 g/mol
InChI Key: IZRPKIZLIFYYKR-UHFFFAOYSA-N
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Description

Phenyltoloxamine is an ethanolamine derivative with antihistaminic property. Phenyltoloxamine blocks H1 histamine receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP levels, thereby inhibiting smooth muscle constriction of various tissues, decreasing capillary permeability and decreasing other histamine-activated allergic reactions.
Phenyltoloxamine is a first generation antihistamine that is used for symptoms of the common cold and as a short acting sedative. Phenyltoloxamine has not been linked to instances of clinically apparent acute liver injury.
Phenyltoloxamine, also known as phenoxadrin or antin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Phenyltoloxamine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, phenyltoloxamine is involved in the phenyltoloxamine H1-antihistamine action pathway.

properties

CAS RN

92-12-6

Product Name

Phenyltoloxamine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-(2-benzylphenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3

InChI Key

IZRPKIZLIFYYKR-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2

Canonical SMILES

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2

Other CAS RN

92-12-6

Pictograms

Irritant

Related CAS

6152-43-8 (hydrochloride)

synonyms

N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine
phenyltoloxamine
phenyltoloxamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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